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Compound of Interest

Compound Name: Fasicularin

Cat. No.: B1248361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological evaluation of

Fasicularin and its structurally related analogs. Fasicularin, a tricyclic marine alkaloid, has

garnered significant interest due to its cytotoxic properties. This document summarizes the

available data on its mechanism of action, synthesis, and the biological activity of related

compounds, offering insights for the rational design of novel therapeutic agents.

Introduction to Fasicularin and its Analogs
Fasicularin is a marine alkaloid isolated from the ascidian Nephteis fasicularis. It exhibits

cytotoxicity against various cell lines, including Vero cells and a DNA repair-deficient strain of

yeast. Its biological activity is attributed to its ability to alkylate cellular DNA. Fasicularin
belongs to a larger family of tricyclic marine alkaloids which include the lepadiformines and

cylindricines. These compounds share a common structural scaffold and, in some cases, a

similar mechanism of action, making a comparative study of their biological activities valuable

for understanding structure-activity relationships (SAR).

Mechanism of Action: DNA Alkylation
The cytotoxicity of Fasicularin stems from its ability to act as a DNA alkylating agent. The

proposed mechanism involves the formation of a highly reactive aziridinium ion intermediate.

This intermediate is then susceptible to nucleophilic attack by DNA bases, primarily the N7
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atom of guanine, leading to the formation of a covalent adduct. This DNA damage, if not

repaired, can disrupt DNA replication and transcription, ultimately leading to cell death.[1]
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Proposed mechanism of DNA alkylation by Fasicularin.

Comparative Biological Evaluation of Fasicularin
Analogs
While extensive comparative data on a series of synthetic Fasicularin analogs is limited in the

current literature, studies on the closely related lepadiformine and lepadin alkaloids provide

valuable insights into the structure-activity relationships within this family of compounds. The

following table summarizes the available cytotoxicity data for these analogs.
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Compound
C2 Side
Chain

C13
Substituent

Cancer Cell
Line

IC50
(µg/mL)

Reference

Lepadiformin

e A
n-hexyl H

Nasopharynx

carcinoma

(KB)

9.20 [2]

Human colon

adenocarcino

ma (HT29)

0.75 [2]

Non-small-

cell

carcinoma

(NSCLC-N6)

6.10 [2]

Lepadiformin

e B
n-butyl CH2OH Not specified

Moderate

Inhibition
[3]

Lepadiformin

e C
n-butyl H Not specified

Poor

Inhibition
[3]

Lepadin A Varied OH
Melanoma

(A375)

Strong

Cytotoxicity
[4]

Colon Cancer

(HCT116)

Strong

Cytotoxicity
[4]

Myoblasts

(C2C12)

Strong

Cytotoxicity
[4]

Lepadin B Varied OH Various
Weak or No

Activity
[4]

Lepadin L Varied Di-hydroxyl Various
Weak or No

Activity
[4]

Key Observations from Analog Studies:

C2 Side Chain Length: The length of the alkyl side chain at the C2 position appears to

influence biological activity, as suggested by the difference in activity between Lepadiformine
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A (n-hexyl) and Lepadiformine B (n-butyl).[3]

C13 Hydroxymethyl Group: The presence of a hydroxymethyl group at C13, as in

Lepadiformine B, seems to be important for its inhibitory activity compared to Lepadiformine

C, which lacks this group.[3]

Polarity: Studies on Lepadins A, B, and L indicate that the polarity of the molecule is crucial

for its cytotoxic activity. The presence of additional hydroxyl groups, which increases polarity,

can lead to a dramatic decrease in cytotoxicity.[4]

Synthesis and Evaluation Workflow
The general workflow for the synthesis and biological evaluation of Fasicularin and its analogs

involves several key stages, from initial synthesis to in vitro and in vivo testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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